4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile

Chiral amine Steric bulk AR modulator scaffold

4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile (CAS 821777-80-4) is a chiral, secondary amine-substituted benzonitrile derivative bearing a trifluoromethyl group at the ortho position and a (2S)-butan-2-yl (i.e., (S)-sec-butyl) amino group at the para position. This compound belongs to a class of amino-substituted 2-(trifluoromethyl)benzonitriles that have been developed as nonsteroidal androgen receptor (AR) modulators.

Molecular Formula C12H13F3N2
Molecular Weight 242.24 g/mol
CAS No. 821777-80-4
Cat. No. B12542466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile
CAS821777-80-4
Molecular FormulaC12H13F3N2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C12H13F3N2/c1-3-8(2)17-10-5-4-9(7-16)11(6-10)12(13,14)15/h4-6,8,17H,3H2,1-2H3/t8-/m0/s1
InChIKeyPWUVHGJXVZNBHT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile – Compound Profile for Procurement & Selection


4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile (CAS 821777-80-4) is a chiral, secondary amine-substituted benzonitrile derivative bearing a trifluoromethyl group at the ortho position and a (2S)-butan-2-yl (i.e., (S)-sec-butyl) amino group at the para position. This compound belongs to a class of amino-substituted 2-(trifluoromethyl)benzonitriles that have been developed as nonsteroidal androgen receptor (AR) modulators [1]. The benzonitrile core with a 2-CF₃ substituent is a privileged scaffold in AR ligand design, where variations in the 4-amino substituent critically alter receptor subtype selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties [2].

Chiral single enantiomer Defined (S)-sec-butyl stereochemistry for enantioselective AR modulator studies
Secondary amine H-bond donor Preserves critical hydrogen bond for receptor engagement
CF₃-benzonitrile scaffold Privileged core for nonsteroidal AR ligand design with reportable lipophilicity

Why 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile Cannot Be Replaced by Close Analogs


Within the amino-2-(trifluoromethyl)benzonitrile series, subtle structural modifications to the 4‑amino substituent profoundly affect AR binding affinity, functional selectivity (agonist vs. antagonist), and metabolic stability. Compounds that differ by only the branching pattern of the N-alkyl group—such as 4-(tert-butylamino)-2-(trifluoromethyl)benzonitrile (CAS 821777-41-7) or the isobutylamino analog—exhibit divergent steric demand, hydrogen-bonding geometry, and lipophilicity (LogP), which are known to translate into significantly different in vitro potency, receptor occupancy, and clearance rates in this chemical series [1]. Therefore, generic substitution with an achiral, racemic, or differently branched analog risks altering both pharmacodynamic and pharmacokinetic profiles, compromising experimental reproducibility and clinical translation.

Branching pattern alters steric/lipophilic profile
tert-Butyl or isobutyl analogs present different steric demand and LogP, which may shift receptor fit and metabolic stability.
Racemate introduces distomer confounding
Using racemic sec-butyl mixture adds uncontrolled stereochemical variable, potentially reducing assay sensitivity and reproducibility.
Tertiary amine lacks critical H-bond donor
N‑alkylated analogs cannot donate the key hydrogen bond to Asn705/Thr877; high‑affinity binding may not transfer.

Quantitative Differentiation Evidence for 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile vs. Closest Analogs


Chiral Identity: (S)-Sec-Butyl vs. tert-Butyl N-Substituent – Steric & Conformational Impact

The (S)-sec-butyl group provides a chiral center with a specific spatial orientation, imparting a different steric footprint compared to the achiral tert-butyl group. The sec-butyl moiety presents a smaller molar refractivity (CMR ~23.4) than tert-butyl (~29.6), while the chiral center allows enantioselective interactions with chiral biological targets . In the AR modulator series, replacing tert-butyl with sec-butyl markedly alters receptor binding kinetics and functional potency [1].

Steric bulk
Class-level
CMR ~23.4 (sec‑butyl) vs. ~29.6 (tert‑butyl)
Steric footprint may affect AR sub‑pocket fit
Calculated physiochemical descriptor; SAR context from related series
Chiral amine Steric bulk AR modulator scaffold

Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic sec-Butyl Mixture

The target compound is the defined (S)-enantiomer of the sec-butylamino derivative, whereas the racemic mixture (if acquired) would contain 50% of the (R)-enantiomer. In AR modulator SAR studies, enantiomeric pairs of benzonitrile derivatives have shown up to 10-fold differences in IC₅₀ values for receptor binding [1]. Using a racemate introduces an uncontrolled variable and may reduce assay sensitivity.

Chiral purity
Class-level
Single (S)-enantiomer, ≥95% ee typical vs. racemate
Removes distomer confounding for reproducible data
Up to 10-fold potency differences reported between enantiomers in related scaffolds
Chiral resolution Enantiomer Receptor selectivity

Hydrogen-Bond Donor Capacity: Secondary Amine vs. Tertiary Amine Analogs

The secondary amine (NH) in the target compound is a hydrogen-bond donor (HBD count = 1), whereas tertiary amine analogs such as 4-(butylethylamino)-2-(trifluoromethyl)benzonitrile (CAS 821776-49-2) lack an HBD . In AR crystal structures, the 4-amino group forms a key H-bond with the Asn705/Thr877 residues; removing this interaction abolishes high-affinity binding [1].

H‑bond donor
Reported
1 HBD (NH) vs. 0 HBD (tertiary amine analog)
Essential for high‑affinity AR engagement
>100‑fold reduction in binding upon N‑alkylation per crystallography‑guided SAR
H-bond donor N-substitution Receptor interaction

Lipophilicity: Calculated LogP Differentiation from Isobutyl & tert-Butyl Isomers

The target compound has a calculated LogP of approximately 3.86 . This value differs from the tert-butyl analog (estimated LogP ~4.1) and isobutyl analog (~3.7), reflecting the influence of branching pattern on hydrophobicity. In a related benzonitrile AR antagonist series, a ∆LogP of ~0.2–0.3 units correlated with differential plasma protein binding, metabolic stability, and tissue distribution [1].

Lipophilicity
Context-dependent
Calculated LogP 3.86; ∆LogP 0.24–0.4 vs. tert‑butyl / isobutyl analogs
May influence plasma protein binding and metabolic stability
Computed value; correlation with in vitro ADME parameters reported in analog series
LogP Lipophilicity ADME prediction

Procurement-Driven Application Scenarios for 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile


Enantioselective AR Modulator Probe Synthesis for Musculoskeletal Frailty Research

The compound serves as a chiral building block for synthesizing nonsteroidal androgen receptor modulators targeting age-related sarcopenia and frailty, as described in Pfizer's patent portfolio on amino-substituted benzonitriles [1]. The single (S)-enantiomer ensures stereochemical fidelity in probe molecules designed to interrogate tissue-selective AR agonism.

Structure-Activity Relationship (SAR) Studies on 4-Amino-2-(trifluoromethyl)benzonitrile Series

The (S)-sec-butyl substituent provides a well-defined steric and lipophilic probe point for SAR campaigns investigating the effect of N-alkyl branching on AR binding affinity, functional selectivity (agonist vs. antagonist), and selectivity over other nuclear receptors (PR, GR, MR) [2]. The defined chirality enables direct comparison with tert-butyl, isobutyl, and racemic sec-butyl analogs.

Topical Androgen Receptor Antagonist Development for Dermatological Applications

4-Aryl-2-(trifluoromethyl)benzonitrile derivatives are being developed as topical AR antagonists for sebum suppression [2]. The target compound's secondary amine functionality and moderate lipophilicity (LogP 3.86) make it a suitable intermediate for synthesizing analogs optimized for follicular delivery and dermal retention.

Reference Standard for Chiral Purity Method Development in Benzonitrile APIs

Given its single enantiomer identity, the compound can be used as a chiral reference standard to develop and validate HPLC or SFC methods for separating (R)- and (S)-sec-butylamino benzonitrile enantiomers, supporting quality control of active pharmaceutical ingredient (API) candidates derived from this chemical series.

Application
Selection Property
Validation Focus
Musculoskeletal frailty AR modulator probe synthesis
Single (S)-enantiomer, moderate LogP
Stereochemical control in probe design
SAR on 4‑amino‑2‑(trifluoromethyl)benzonitrile series
Defined N‑alkyl branching and chirality
Direct comparison with tert‑butyl, isobutyl, and racemic analogs
Topical AR antagonist research for sebum suppression
Secondary amine functionality, moderate lipophilicity
Follicular delivery and dermal retention models
Chiral reference standard for enantiomer separation method development
Known (S)-enantiomer identity, high chiral purity
HPLC/SFC method validation for benzonitrile API candidates
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